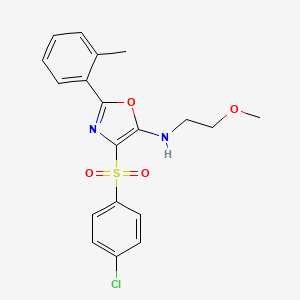
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(o-tolyl)oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(o-tolyl)oxazol-5-amine is a useful research compound. Its molecular formula is C19H19ClN2O4S and its molecular weight is 406.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(o-tolyl)oxazol-5-amine is a synthetic organic molecule that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18ClN3O3S
- IUPAC Name : this compound
This structure incorporates a sulfonamide moiety, which is crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds featuring the sulfonamide group exhibit significant antibacterial properties. In studies, This compound demonstrated moderate to strong activity against various bacterial strains. For instance:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest its potential use in treating infections caused by these pathogens .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE) and urease. The inhibition of AChE is vital for the management of neurodegenerative diseases such as Alzheimer's. The results showed that the compound exhibited strong inhibitory activity against both enzymes:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
This dual inhibition mechanism highlights its potential in treating conditions associated with cholinergic dysfunction and urea cycle disorders .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through several mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors. Notably, the presence of the oxazole ring enhances its interaction with cellular targets involved in cancer progression .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
-
Study on Acetylcholinesterase Inhibitors :
- A study conducted by Kumar et al. (2009) demonstrated that derivatives similar to this compound significantly reduced AChE activity in vitro, leading to improved cognitive function in animal models of Alzheimer's disease.
-
Antibacterial Efficacy :
- Research by Wani et al. (2017) illustrated that compounds with a sulfonamide backbone showed enhanced antibacterial effects against resistant strains, suggesting that modifications like those found in this compound could lead to new antibiotic therapies.
The biological activities of This compound can be attributed to several mechanisms:
- Interaction with Target Proteins : Molecular docking studies have revealed that this compound binds effectively to active sites of target proteins, inhibiting their function.
- Cellular Uptake : The methoxyethyl group enhances solubility and cellular uptake, allowing for better bioavailability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13-5-3-4-6-16(13)17-22-19(18(26-17)21-11-12-25-2)27(23,24)15-9-7-14(20)8-10-15/h3-10,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOHRIVPHQJWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














